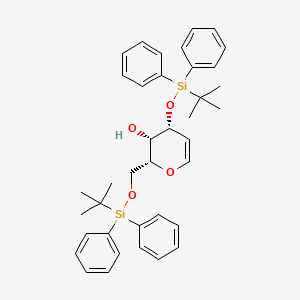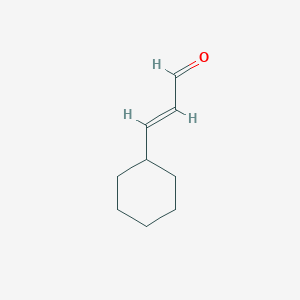
(2E)-3-cyclohexyl-2-propenal
Overview
Description
“(2E)-3-cyclohexyl-2-propenal” is a chemical compound with the molecular formula C9H14O . It is also known by other names such as (E)-3-cyclohexyl-acrylaldehyde, (E)-3-cyclohexylacrolein, and (E)-3-cyclohexylprop-2-enal .
Molecular Structure Analysis
The molecular weight of “(2E)-3-cyclohexyl-2-propenal” is 138.21 g/mol . The InChIKey, a unique identifier for the compound, is ULHBPBSHMQBWSC-QPJJXVBHBS . The compound’s structure can be represented by the SMILES string: O=C/C=C/C1CCCCC1 .Physical And Chemical Properties Analysis
The physical properties such as melting point, boiling point, density, and refractive index of “(2E)-3-cyclohexyl-2-propenal” are not available in the search results .Scientific Research Applications
Atmospheric Chemistry
- Ambient Concentrations in Different Environments: Acrolein, a compound related to (2E)-3-cyclohexyl-2-propenal, has been studied for its ambient concentrations in different regions. Cahill (2014) found that acrolein concentrations in urban areas were significantly higher than in remote regions, indicating anthropogenic influence (Cahill, 2014).
Organic Synthesis
- Catalytic C–H Activation Reactions: A study by Imhof and Göbel (2005) explored the use of α,β-unsaturated diimines, similar in structure to (2E)-3-cyclohexyl-2-propenal, in catalytic C–H activation reactions (Imhof & Göbel, 2005).
- Isomerization and Decomposition: Chin and Lee (2011) investigated the dynamics of isomerization and decomposition of propenal, a compound structurally related to (2E)-3-cyclohexyl-2-propenal (Chin & Lee, 2011).
Antimicrobial Activity
- Antimycobacterial Activity: Sanna et al. (2002) synthesized derivatives of (2E)-3-cyclohexyl-2-propenal and evaluated their antimycobacterial activity (Sanna, Carta, Gherardini, Esmail, & Nikookar, 2002).
Solubility Studies
- Solubility in Various Solvents: A study by Song et al. (2019) measured the solubility of a compound similar to (2E)-3-cyclohexyl-2-propenal in different solvents, providing insights into its physical properties (Song, Xia, Wang, Gu, Yang, Sheng, & Hu, 2019).
Fluorescence and Photolysis
- Fluorescence 'Turn-On' Indicator: Garg and Ling (2015) discovered a novel deprotection mechanism for NH-protected phenothiazine, structurally related to (2E)-3-cyclohexyl-2-propenal, enabling selective fluorescence detection (Garg & Ling, 2015).
- Photolysis Studies: Hardikar, Warren, and Thamattoor (2015) investigated the photolysis of a hydrocarbon related to (2E)-3-cyclohexyl-2-propenal (Hardikar, Warren, & Thamattoor, 2015).
Other Applications
- Glutathione Peroxidase-Like Activity: Andreev et al. (2020) synthesized novel organoselenium compounds with high glutathione peroxidase-like activity, related to (2E)-3-cyclohexyl-2-propenal (Andreev, Potapov, Musalov, & Amosova, 2020).
- Detection of Hydrophobic Microdomains: A study by Cañete et al. (2008) used luminescent properties of a complex to detect hydrophobic microdomains in polyelectrolytes containing cyclohexyl groups, relevant to (2E)-3-cyclohexyl-2-propenal (Cañete, Ríos, Vargas, Ronco, Isaacs, & Urzúa, 2008).
Safety and Hazards
properties
IUPAC Name |
(E)-3-cyclohexylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHBPBSHMQBWSC-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-cyclohexyl-2-propenal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






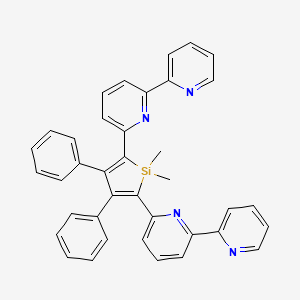

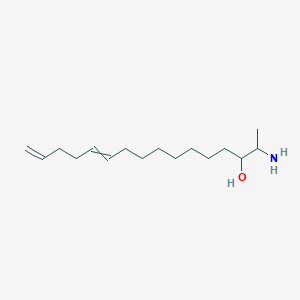
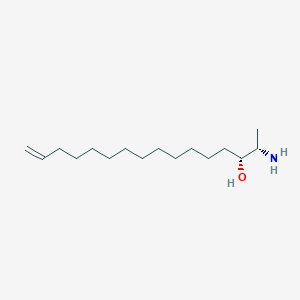
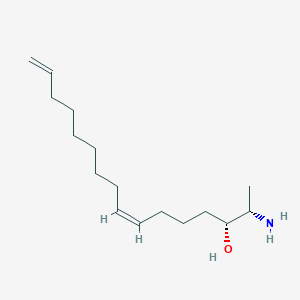
![5-({4-[2-(4-Cyclohexylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036529.png)
![3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036531.png)
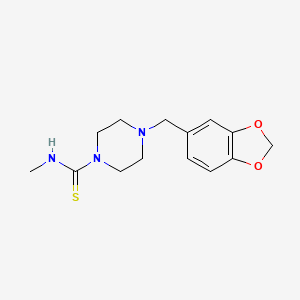
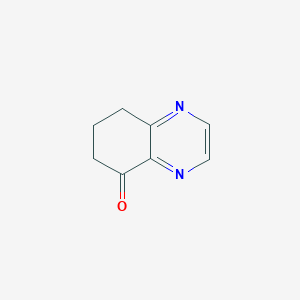
![2,3-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3036536.png)
